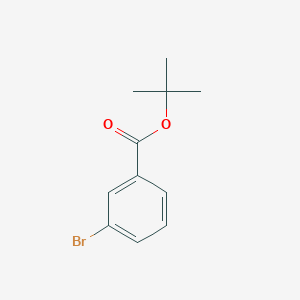







|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12]>C1(C)C=CC=CC=1>[C:2]([O:4][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][CH:16]=[C:8]([Br:7])[CH:9]=1)([CH3:5])([CH3:3])[CH3:1] |f:0.1|
|


|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 16 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In an oven dried
|
|
Type
|
CUSTOM
|
|
Details
|
1-L, 3-necked round bottom flask equipped with an addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
a glass stopper, a magnetic stirbar, and a reflux condenser connected to a nitrogen inlet
|
|
Type
|
CUSTOM
|
|
Details
|
The viscous mixture was transferred to a 1-L separatory funnel
|
|
Type
|
WASH
|
|
Details
|
the reaction flask was rinsed with toluene (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
added to the separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
The toluene mixture was extracted with water (200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The toluene layer was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the toluene was removed in vacuo
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=CC=C1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.1 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |